![molecular formula C25H20ClN5O2 B2876079 N-(4-chlorophenethyl)-5-oxo-3-(m-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031594-60-1](/img/no-structure.png)

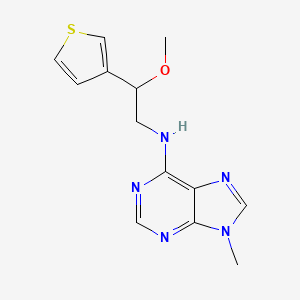

N-(4-chlorophenethyl)-5-oxo-3-(m-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Quinazoline derivatives are a large group of chemicals with a wide range of biological properties . They are often used in medical chemistry and are considered important heterocyclic scaffolds . Many quinazoline derivatives are approved for antitumor clinical use, such as erlotinib, gefitinib, afatinib, lapatinib, and vandetanib . The properties of these derivatives depend mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .

Synthesis Analysis

Quinazolin-4 (3H)-one, a type of quinazoline derivative, can be synthesized by the reaction of anthranilic acid with excess formamide at 120°C in open air . This is also known as the Niementowski reaction . Other quinazoline derivatives can be synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis

The molecular structure of quinazoline derivatives can vary greatly depending on the substituents attached to the quinazoline ring . For example, phenyltriazole and 2-amioquinazoline hybrids have been found to be active against certain human cancer cell lines .Chemical Reactions Analysis

The chemical reactions involving quinazoline derivatives can be quite diverse, depending on the specific derivative and the conditions under which the reaction is carried out .Physical And Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives can be influenced by the specific substituents attached to the quinazoline ring .Applications De Recherche Scientifique

Synthesis and Chemical Structure

N-(4-chlorophenethyl)-5-oxo-3-(m-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a compound related to various quinazoline derivatives. These derivatives, including triazoloquinazolines, are synthesized through reactions involving anthranilamide and isocyanates, leading to compounds like 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and 3,4-dihydro-2H,6H-[1,3]oxazino[2,3-b]quinazolin-6-one (Chern et al., 1988).

Biological Evaluation and Potential Applications

Antimicrobial Activities : Triazoloquinazoline derivatives exhibit significant antimicrobial activities. For instance, 1H-1,2,3-triazole-4-carboxamides and triazolo[1,5-a]quinazoline-3-carboxamides have shown effectiveness against various bacterial and fungal strains, highlighting their potential as antimicrobial agents (Pokhodylo et al., 2021).

Anticancer Activities : Certain triazoloquinazoline derivatives have been identified for their anticancer activities. For example, derivatives such as 4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-amine–derived ureas exhibit significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, indicating their potential in cancer treatment (Reddy et al., 2015).

Potential in Treating Neurological Disorders : Studies have suggested that certain triazoloquinazoline derivatives may have applications in treating neurological disorders. For example, compounds from this class have shown potential antineurotic activity, which could be beneficial for treating male reproductive and erectile dysfunction (Danylchenko et al., 2016).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

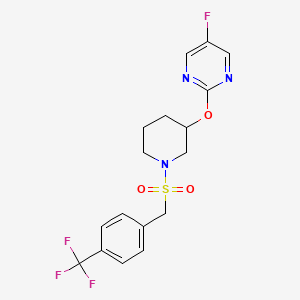

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-chlorophenethyl)-5-oxo-3-(m-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide involves the condensation of 4-chlorophenethylamine with 3-(m-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid, followed by the addition of an acylating agent to form the carboxamide functional group.", "Starting Materials": [ "4-chlorophenethylamine", "3-(m-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid", "Acylating agent" ], "Reaction": [ "Condensation of 4-chlorophenethylamine with 3-(m-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid in the presence of a coupling agent such as EDC or DCC to form an amide bond", "Addition of an acylating agent such as acetic anhydride or benzoyl chloride to the amine group of the resulting product to form the carboxamide functional group", "Purification of the final product through recrystallization or chromatography" ] } | |

| 1031594-60-1 | |

Formule moléculaire |

C25H20ClN5O2 |

Poids moléculaire |

457.92 |

Nom IUPAC |

N-[2-(4-chlorophenyl)ethyl]-3-(3-methylphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide |

InChI |

InChI=1S/C25H20ClN5O2/c1-15-3-2-4-17(13-15)22-23-28-25(33)20-10-7-18(14-21(20)31(23)30-29-22)24(32)27-12-11-16-5-8-19(26)9-6-16/h2-10,13-14,30H,11-12H2,1H3,(H,27,32) |

SMILES |

CC1=CC(=CC=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)NCCC5=CC=C(C=C5)Cl |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(1-Butylbenzimidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B2875997.png)

![5-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2875999.png)

![4-[(Z)-2-Fluoro-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]morpholine-3-carbonitrile](/img/structure/B2876003.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(3,4-dimethoxyphenyl)acetate](/img/structure/B2876006.png)

![1-Ethylsulfonyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2876007.png)

![N-{3-[methyl(prop-2-yn-1-yl)amino]propyl}-2-[2-(pyridin-2-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B2876016.png)